
Pentafluorobenzyl p-Toluenesulfonate
Vue d'ensemble
Description
Synthesis Analysis
In a study, aliphatic and aromatic mercaptans were converted to their pentafluorobenzyl derivatives using Pentafluorobenzyl p-Toluenesulfonate . The resulting derivatives were then determined by gas chromatography with flame ionization detection .Physical And Chemical Properties Analysis
Pentafluorobenzyl p-Toluenesulfonate is a white to almost white powder or crystal . and a melting point of 76.0 to 79.0 °C .Applications De Recherche Scientifique
Derivatization of Mercaptans
Pentafluorobenzyl p-Toluenesulfonate is used in the derivatization of mercaptans . In this method, aliphatic and aromatic mercaptans are converted to their pentafluorobenzyl derivatives with pentafluorobenzyl p-Toluenesulfonate . The resulting derivatives are subsequently determined by gas chromatography with flame ionization detection .
Gas Chromatographic Determination
This compound has been used as a new derivatizing agent for gas chromatographic determination . It is designed to enhance the volatility of analytes and to introduce a detector-oriented tag into the molecules for gas chromatographic determination with electron capture detection .
Environmental Monitoring
Mercaptans, which are used extensively in the manufacture of agricultural chemicals, pharmaceutical products, gas odorants, and specialty chemicals, are also introduced into the environment in large quantities as unwanted by-products of paper manufacture and petroleum refining . Pentafluorobenzyl p-Toluenesulfonate is used in the determination of trace amounts of mercaptans in the environment .
Enhancing Sensitivity in Gas Chromatography
Pentafluorobenzyl p-Toluenesulfonate has been used in the derivatization of mercaptans to enhance the sensitivity for gas chromatography with electron capture detection .
Derivatization of Inorganic Anions, Carboxylic Acids, and Phenols
Pentafluorobenzyl p-Toluenesulfonate has been investigated for its applicability to the derivatization of inorganic anions, carboxylic acids, and phenols .
Synthesis of New Reagents
Pentafluorobenzyl p-Toluenesulfonate has been used in the synthesis of new reagents . For example, it has been used in the synthesis of a new reagent, pentafluorobenzyl p-toluenesulfonate (TsO-PFB), which has been investigated for its applicability to various organic and inorganic compounds .
Orientations Futures
One of the recently evolving methods for cyanide determination in body fluids is GC-MS, following extractive alkylation with pentafluorobenzyl bromide or Pentafluorobenzyl p-Toluenesulfonate . This suggests that Pentafluorobenzyl p-Toluenesulfonate could have potential applications in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS).
Mécanisme D'action
Target of Action
Pentafluorobenzyl p-Toluenesulfonate, also known as (2,3,4,5,6-pentafluorophenyl)methyl 4-methylbenzenesulfonate, is primarily used as a derivatizing reagent in gas chromatography . It targets aliphatic and aromatic mercaptans, converting them into their pentafluorobenzyl derivatives .
Mode of Action
The interaction of Pentafluorobenzyl p-Toluenesulfonate with its targets involves a process known as extractive alkylation . In this process, the compound reacts with mercaptans to form pentafluorobenzyl derivatives . These derivatives are subsequently determined by gas chromatography with flame ionization detection .
Biochemical Pathways
The biochemical pathways affected by Pentafluorobenzyl p-Toluenesulfonate are primarily related to the conversion of mercaptans into their pentafluorobenzyl derivatives . This conversion process can influence the downstream detection and analysis of these compounds in gas chromatography.
Result of Action
The molecular and cellular effects of Pentafluorobenzyl p-Toluenesulfonate’s action are manifested in the formation of pentafluorobenzyl derivatives of mercaptans . These derivatives can be more easily detected and analyzed in gas chromatography, enhancing the sensitivity and selectivity of the analysis .
Action Environment
The action, efficacy, and stability of Pentafluorobenzyl p-Toluenesulfonate can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas and in a cool, dark place to prevent decomposition . Furthermore, it is soluble in methanol , which can be an important factor in its use and handling in laboratory settings.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5O3S/c1-7-2-4-8(5-3-7)23(20,21)22-6-9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNSDBYJUGNUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379746 | |
| Record name | (Pentafluorophenyl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorobenzyl p-Toluenesulfonate | |
CAS RN |
32974-36-0 | |
| Record name | (Pentafluorophenyl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32974-36-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does pentafluorobenzyl p-toluenesulfonate facilitate the detection of cyanide in biological samples?
A1: Cyanide, in its anionic form, is difficult to analyze directly using gas chromatography due to its polarity and thermal instability. Pentafluorobenzyl p-toluenesulfonate acts as a derivatizing agent, reacting with cyanide to form a more volatile and thermally stable derivative suitable for gas chromatographic analysis. [, ] This derivative, pentafluorobenzyl cyanide, can then be separated and detected with higher sensitivity and selectivity.
Q2: What are the advantages of using gas chromatography-tandem mass spectrometry (GC-MS/MS) over other techniques for cyanide detection after derivatization with pentafluorobenzyl p-toluenesulfonate?
A2: GC-MS/MS offers several advantages for cyanide detection after derivatization: []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



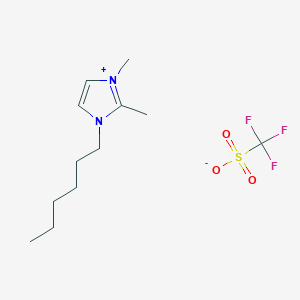


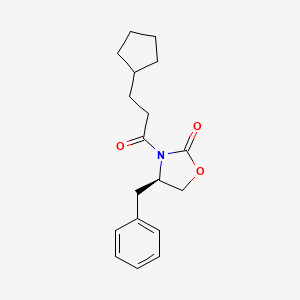
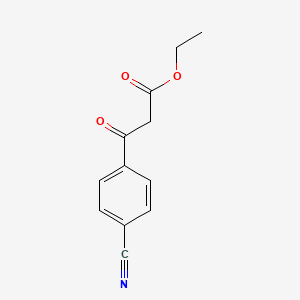
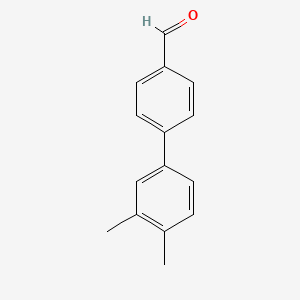


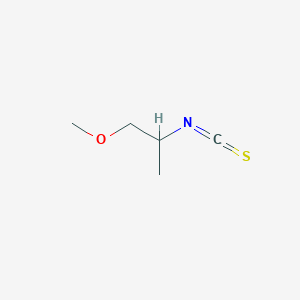
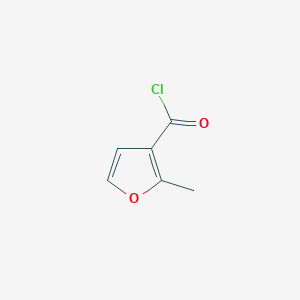

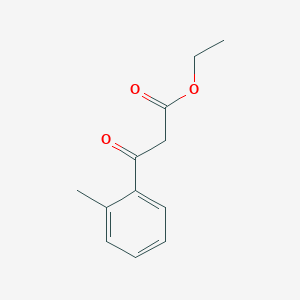
![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)
